2-(2-Hydroxyphenyl)-2h-benzotriazole
Overview
Description
2-(2-Hydroxyphenyl)-2h-benzotriazole, also known as this compound, is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
UV Stabilizers in Plastics
2-(2-Hydroxyphenyl)-2h-benzotriazole is widely recognized for its role as an effective ultraviolet stabilizer, especially in plastics materials and automotive coatings. Its photophysics and photochemistry are extensively studied, highlighting its utility in protecting materials from UV light damage. This application is critical in various industries, notably in automotive coatings, where it ensures the longevity and appearance of the products (Crawford, 1999).
Ultraviolet Spectral Behavior in Polymers
Investigations into the ultraviolet spectral behavior of this compound in different solvents have provided insights into its effectiveness as a UV stabilizer. The influence of substituents on its UV absorption characteristics is of particular interest for applications in optical lens and other polymer-based industries. Its derivatives are being explored for enhancing UV protection in these contexts (Sustic et al., 1995).
Synthesis and Photochemical Behavior
The synthesis and photochemical behavior of this compound derivatives have been a subject of research, revealing various pathways and mechanisms. Understanding these aspects is crucial for developing new compounds with improved UV absorption and stabilization properties, beneficial for a range of industrial applications (Sustic & Vogl, 1995).
Environmental Presence and Impact
The presence of benzotriazoles, including this compound, in the environment, particularly in sediments and sewage sludge, has been reported. These compounds are used in various products like cosmetics and automotive components. The studies focus on their distribution, potential environmental impact, and methods for their determination, highlighting the need for monitoring and managing these chemicals in the environment (Zhang et al., 2011).
Biotransformation and Environmental Fate
The biotransformation of benzotriazoles, including this compound, in the environment is another area of research. Understanding their degradation mechanisms, particularly in wastewater treatment processes, is crucial for assessing their persistence and potential environmental impact. Studies have identified various transformation products and pathways, providing valuable insights for environmental risk assessment and management (Huntscha et al., 2014).
Mechanism of Action
Target of Action
2-(2-Hydroxyphenyl)-2h-benzotriazole is primarily used in the field of fluorescence chemistry . Its primary targets are enzymes that trigger molecular transformations, leading to changes in its fluorescence properties .
Mode of Action
The compound exhibits a phenomenon known as Aggregation-Induced Emission (AIE) . In this process, the compound’s fluorescence properties are enhanced when it forms aggregates in solution . This property allows it to act as a fluorescent chemosensor , changing its emission properties in response to specific triggers .
Biochemical Pathways
The compound’s AIE properties are influenced by Excited-State Intramolecular Proton Transfer (ESIPT) . This process involves the transfer of a proton within the molecule during its excited state, leading to changes in its electronic structure and, consequently, its emission properties .
Result of Action
The result of the compound’s action is a change in its fluorescence properties. This change can be detected and measured, making the compound useful in various applications, such as enzyme-triggered molecular brachytherapy and as a fluorescent chemosensor .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the solvent used . For example, the compound’s AIE and ESIPT properties can be regulated by changing the solvent, which affects the compound’s aggregation behavior and proton transfer dynamics .
Future Directions
Properties
IUPAC Name |
2-(benzotriazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-8-4-3-7-11(12)15-13-9-5-1-2-6-10(9)14-15/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGQBLRYBUAASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C3C=CC=CC3=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60877078 | |
Record name | 2-(2H-Benzotriazol-2-yl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60877078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10096-91-0 | |
Record name | 2-(2H-Benzotriazol-2-yl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60877078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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